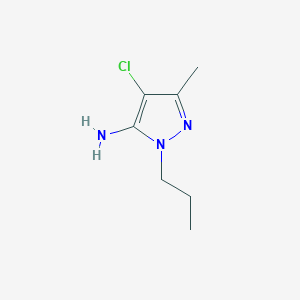

4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-chloro-5-methyl-2-propylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3/c1-3-4-11-7(9)6(8)5(2)10-11/h3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHBHSOCKFZSQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine typically involves the reaction of 4-chloro-3-methylpyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available precursorsThe final step involves the amination of the chlorinated intermediate to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazoles depending on the nature of the nucleophile used .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives of pyrazole compounds have been tested against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), demonstrating sub-micromolar activity . The compound's mechanism may involve targeting bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial replication .

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that this compound may inhibit specific enzymes involved in cell proliferation, showing promise as an anticancer agent. Notably, it has demonstrated cytotoxic effects on various cancer cell lines including non-small cell lung cancer and colon cancer cells . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole scaffold can enhance its anticancer efficacy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Methyl-1-propyl-1H-pyrazol-5-amine | Lacks chlorine atom | Lower antimicrobial activity |

| 5-Chloro-3-methyl-1-propyl-1H-pyrazole | Different functional groups | Varied anticancer effects |

| 5-Amino-3-methyl-1-propylpyrazole | No chlorine substitution | Reduced potency against pathogens |

| 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amines | Bromine instead of chlorine | Altered pharmacological profile |

The presence of the chlorine atom in 4-chloro derivatives significantly influences both chemical reactivity and biological activity, making it a valuable candidate for further research and development.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Case Study: Antimicrobial Efficacy

A study published in MDPI demonstrated that derivatives of pyrazole compounds exhibited potent antibacterial activity against a range of pathogens, including resistant strains like MRSA. The study highlighted the importance of structural modifications in enhancing efficacy against these bacteria .

Case Study: Anticancer Potential

Another investigation focused on the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The findings indicated that certain derivatives could inhibit tumor cell proliferation by over 90%, suggesting a strong potential for therapeutic development against cancers such as prostate and colon cancer .

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

Stability and Commercial Considerations

- Discontinued status () may reflect synthetic complexity (e.g., propyl group introduction) or stability issues under storage conditions.

- Analogues like 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine () are more readily available, emphasizing the trade-off between lipophilicity and manufacturability.

Biological Activity

4-Chloro-3-methyl-1-propyl-1H-pyrazol-5-amine is a heterocyclic compound of the pyrazole family that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a chlorine atom at the fourth position, a methyl group at the third position, and a propyl group at the first position of the pyrazole ring, contributes to its reactivity and biological interactions. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have assessed its efficacy against a range of pathogens. For instance, one study reported minimum inhibitory concentration (MIC) values for several pyrazole derivatives, including this compound, demonstrating potent activity against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

The compound's mechanism of action appears to involve inhibition of biofilm formation and disruption of bacterial cell wall synthesis, which are critical for its antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including lung and colon cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H23 (Lung Cancer) | 12.07 | Tubulin polymerization inhibition |

| HCT-15 (Colon Cancer) | 10.50 | Induction of apoptosis |

| DU-145 (Prostate Cancer) | 15.00 | Cell cycle arrest in G2/M phase |

The anticancer effects are attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways . Notably, docking studies have suggested that the compound binds effectively to the colchicine site on tubulin, inhibiting microtubule formation .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The study utilized both qualitative and quantitative methods to assess the inhibition zones against various pathogens. The results indicated that this compound exhibited superior activity compared to other derivatives tested.

Study on Anticancer Properties

Another pivotal study focused on the anticancer properties of this compound against multiple cancer cell lines. The results highlighted its potential as a lead compound for developing new anticancer therapies due to its low IC50 values and ability to induce apoptosis in cancer cells.

Q & A

Q. What are the common synthetic routes for 4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of a pyrazole core via condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example, this compound can be synthesized by reacting 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate, followed by alkylation with propyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Characterization methods :

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- X-ray crystallography : Resolves absolute configuration and validates bond lengths/angles, as demonstrated in structurally related pyrazoles (e.g., SHELX refinement for 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) .

- Multidimensional NMR (e.g., ¹H-¹³C HSQC/HMBC): Assigns proton-carbon correlations, critical for distinguishing regioisomers .

- Elemental analysis : Confirms purity and stoichiometry .

Q. What solvents and reaction conditions optimize the substitution of the chlorine atom in this compound?

- Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF, DMSO) with NaH or K₂CO₃ to activate the chlorine atom for displacement by amines or thiols .

- Catalytic systems : Pd-based catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions), though this requires anhydrous conditions and inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Complementary techniques : Combine X-ray crystallography (e.g., SHELXL refinement ) with 2D NMR to resolve ambiguities in NOESY or HMBC correlations .

- Computational validation : Optimize geometry using DFT calculations (e.g., Gaussian) and compare experimental vs. theoretical IR/NMR spectra .

- Isotopic labeling : Use ¹⁵N-labeled amines to track substitution patterns in complex reaction mixtures .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

- Systematic substituent variation : Modify the propyl group (e.g., isopropyl, cyclopropyl) to assess steric effects on biological activity, as seen in analogs like 4-chloro-1-isopropyl-1H-pyrazol-5-amine .

- Bioisosteric replacements : Replace chlorine with fluorine or methyl groups to evaluate electronic effects on binding affinity .

- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase inhibitors) .

Q. How can reaction yields be improved during large-scale synthesis?

- Flow chemistry : Continuous flow reactors enhance mixing efficiency and reduce side reactions, as demonstrated in industrial-scale pyrazole syntheses .

- Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate key steps like cyclocondensation .

- Workup protocols : Use aqueous/organic biphasic systems to isolate products with minimal purification steps .

Q. What methodologies are recommended for assessing the compound's potential as an antimicrobial agent?

- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution per CLSI guidelines .

- Time-kill kinetics : Monitor bactericidal activity over 24 hours to differentiate static vs. cidal effects .

- Resistance profiling : Compare efficacy against wild-type and multidrug-resistant strains .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

- Reassess force fields : Validate docking parameters using co-crystallized ligand-protein complexes .

- Solvent effects : Account for solvation models (e.g., implicit vs. explicit water) in DFT calculations .

- Protonation states : Adjust pH-dependent tautomerism in simulations, as pyrazole amines can exist in multiple protonated forms .

Q. What experimental controls are critical when evaluating the compound's stability under physiological conditions?

- pH stability studies : Incubate in buffers (pH 2–8) and monitor degradation via HPLC .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

- Light/temperature stress testing : Expose to UV-Vis light (ICH Q1B guidelines) and elevated temperatures (40–60°C) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.